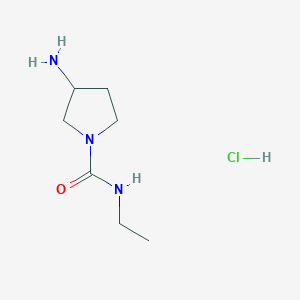
2-Aminoethyl carbamate hydrochloride
Übersicht
Beschreibung
2-Aminoethyl carbamate hydrochloride is a compound with the molecular formula C3H9ClN2O2 and a molecular weight of 140.57 . It is a solid at room temperature . This chemical is used for the production of urethane polymers and coatings, agricultural chemicals, and pharmaceuticals.
Synthesis Analysis
The synthesis of 2-Aminoethyl carbamate hydrochloride and similar compounds often involves the use of protecting groups for amines, such as carbamates . These can be installed and removed under relatively mild conditions .Molecular Structure Analysis
The InChI code for 2-Aminoethyl carbamate hydrochloride is 1S/C3H8N2O2.ClH/c4-1-2-7-3(5)6;/h1-2,4H2,(H2,5,6);1H . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving 2-Aminoethyl carbamate hydrochloride are not detailed in the search results, carbamates in general are known to be useful protecting groups for amines . They can be installed and removed under relatively mild conditions .Physical And Chemical Properties Analysis
2-Aminoethyl carbamate hydrochloride is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Biocompatible Coatings
2-Aminoethyl carbamate hydrochloride: is utilized in the development of biocompatible coatings. These coatings are designed to reduce nonspecific protein adsorption, which is crucial for medical implants and devices to avoid immune reactions and ensure their longevity and functionality within the body .
Drug Delivery Systems
The compound’s properties are advantageous in creating drug delivery systems. It can be used to modify the surface of drug carriers, enhancing their circulation time in the bloodstream and reducing premature clearance by the immune system .
Microfluidic Devices
In the field of microfluidics, 2-Aminoethyl carbamate hydrochloride contributes to the fabrication of lab-on-a-chip devices. These devices require materials that can resist biofouling to maintain accuracy and reliability in various diagnostic and analytical applications .
Biosensors and Bioprobes
The anti-fouling characteristic of this compound is particularly beneficial in the development of biosensors and bioprobes. It ensures that these devices maintain high sensitivity and specificity by preventing the accumulation of unwanted biological substances .
Artificial Implants
For artificial implants, 2-Aminoethyl carbamate hydrochloride can be used to create surfaces that mimic the cell membrane, thereby improving biocompatibility and reducing the risk of rejection .
Tissue Engineering
In tissue engineering, the compound aids in the creation of scaffolds that support cell growth and tissue formation. Its ability to prevent biofouling helps maintain a sterile environment conducive to tissue regeneration .
Environmental Biosensors
Environmental monitoring benefits from the use of 2-Aminoethyl carbamate hydrochloride in biosensors that can detect pollutants and pathogens without interference from organic and inorganic matter in the environment .
Analytical Chemistry
Lastly, in analytical chemistry, the compound is used to modify the surfaces of analytical instruments, such as chromatography columns, to improve separation efficiency and prevent sample contamination .
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 2-Aminoethyl carbamate hydrochloride are not detailed in the search results, carbamates and similar compounds have significant potential in various fields. For instance, they are used in the synthesis of peptides , and in the production of urethane polymers, coatings, agricultural chemicals, and pharmaceuticals.
Wirkmechanismus
- The primary target of 2-Aminoethyl carbamate hydrochloride is polymerization reactions . It serves as a monomer in polymerization processes, particularly for synthesizing polymers involved in nucleic acid binding and complex formation .
- Additionally, the compound can be decorated with o-aminomethylphenylboronates or alkylammonium ions, allowing for covalent ester formation or enhancing its binding properties .
- Downstream effects depend on the specific copolymer composition and its intended application. For instance, copolymers with heparin-binding sites may be used for drug delivery or as antifouling surfaces .
Target of Action
Mode of Action
Biochemical Pathways
Eigenschaften
IUPAC Name |
2-aminoethyl carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2.ClH/c4-1-2-7-3(5)6;/h1-2,4H2,(H2,5,6);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPISTXRFWPZAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminoethyl carbamate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




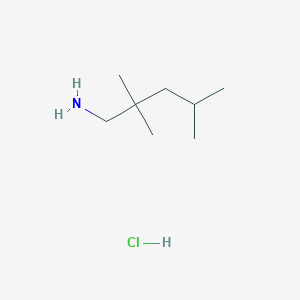


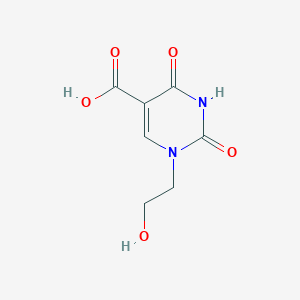
![2-Ethyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride](/img/structure/B1377306.png)

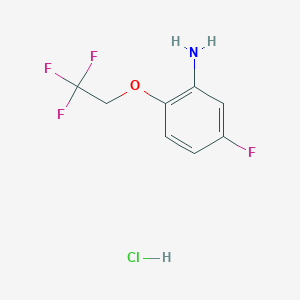
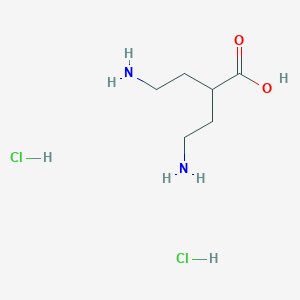
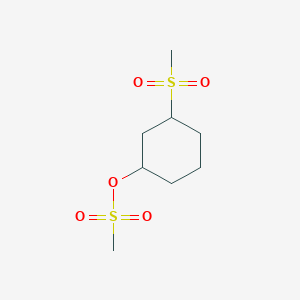
![octahydro-1H-pyrano[4,3-b]pyridine hydrochloride](/img/structure/B1377315.png)
![1-{[3-(chloromethyl)phenyl]sulfanyl}-N,N-dimethylformamide](/img/structure/B1377316.png)
![[2-(Azetidin-3-yloxy)ethyl]diethylamine dihydrochloride](/img/structure/B1377318.png)
